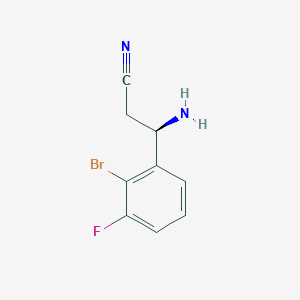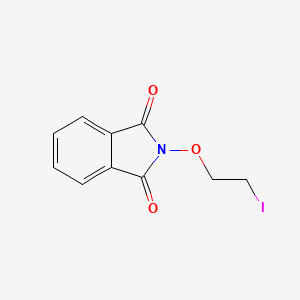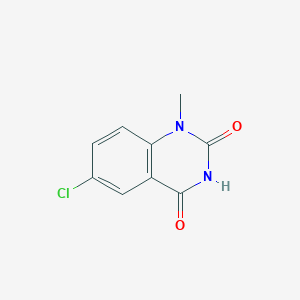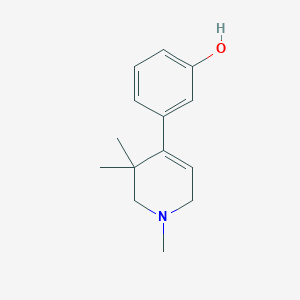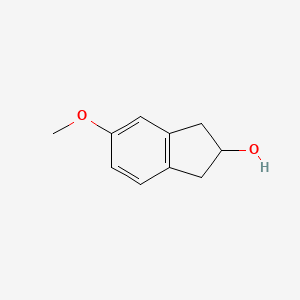![molecular formula C14H23NO4 B13030225 2-(6-(tert-Butoxycarbonyl)-6-azaspiro[3.4]octan-1-yl)acetic acid CAS No. 2227206-41-7](/img/structure/B13030225.png)
2-(6-(tert-Butoxycarbonyl)-6-azaspiro[3.4]octan-1-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(6-(tert-Butoxycarbonyl)-6-azaspiro[3.4]octan-1-yl)acetic acid is a compound that has garnered interest in the field of chemical research due to its unique structural properties. This compound is particularly noted for its use as a rigid linker in the development of bifunctional protein degraders, such as PROTACs (Proteolysis Targeting Chimeras), which are used for targeted protein degradation .
Métodos De Preparación
The synthesis of 2-(6-(tert-Butoxycarbonyl)-6-azaspiro[3.4]octan-1-yl)acetic acid typically involves multiple steps, starting from commercially available starting materials. The synthetic route often includes the protection of amino groups using tert-butoxycarbonyl (Boc) groups, followed by the formation of the spirocyclic structure through cyclization reactions. . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Análisis De Reacciones Químicas
2-(6-(tert-Butoxycarbonyl)-6-azaspiro[3.4]octan-1-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Aplicaciones Científicas De Investigación
2-(6-(tert-Butoxycarbonyl)-6-azaspiro[3.4]octan-1-yl)acetic acid is widely used in scientific research, particularly in the development of PROTACs for targeted protein degradation. This compound serves as a rigid linker that helps in the formation of ternary complexes between the target protein, the PROTAC molecule, and the E3 ubiquitin ligase. This facilitates the ubiquitination and subsequent degradation of the target protein . Additionally, it is used in the synthesis of chemical conjugates and other bifunctional molecules for various biological and medicinal applications .
Mecanismo De Acción
The mechanism of action of 2-(6-(tert-Butoxycarbonyl)-6-azaspiro[3.4]octan-1-yl)acetic acid in PROTACs involves its role as a linker that brings together the target protein and the E3 ubiquitin ligase. The rigid structure of the compound ensures the proper orientation and proximity of the interacting molecules, facilitating the formation of a stable ternary complex. This complex then promotes the ubiquitination of the target protein, leading to its recognition and degradation by the proteasome .
Comparación Con Compuestos Similares
2-(6-(tert-Butoxycarbonyl)-6-azaspiro[3.4]octan-1-yl)acetic acid is unique due to its rigid spirocyclic structure, which provides stability and proper orientation in PROTAC molecules. Similar compounds include:
- 2-(6-(1-(tert-Butoxycarbonyl)azetidin-3-yl)pyrazin-2-yl)acetic acid
- 2-(4-((2-(tert-Butoxycarbonyl)-2-azaspiro[3.3]heptan-6-yl)oxy)piperidin-1-yl)acetic acid
- 2-(2-((1-(tert-Butoxycarbonyl)piperidin-4-yl)methyl)-1H-imidazol-1-yl)acetic acid These compounds also serve as linkers in the development of bifunctional molecules but differ in their structural rigidity and the specific functional groups they contain.
Propiedades
Número CAS |
2227206-41-7 |
|---|---|
Fórmula molecular |
C14H23NO4 |
Peso molecular |
269.34 g/mol |
Nombre IUPAC |
2-[6-[(2-methylpropan-2-yl)oxycarbonyl]-6-azaspiro[3.4]octan-3-yl]acetic acid |
InChI |
InChI=1S/C14H23NO4/c1-13(2,3)19-12(18)15-7-6-14(9-15)5-4-10(14)8-11(16)17/h10H,4-9H2,1-3H3,(H,16,17) |
Clave InChI |
RKQZHMUJWLRJIT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC2(C1)CCC2CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzo[b]thiophene-4-carboximidamide hydrochloride](/img/structure/B13030145.png)
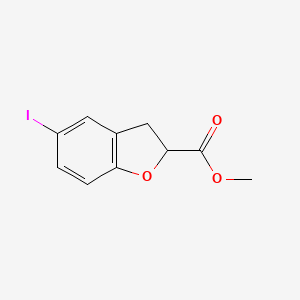

![1-Methyl-4,5,6,7-tetrahydrobenzo[c]thiophene](/img/structure/B13030170.png)

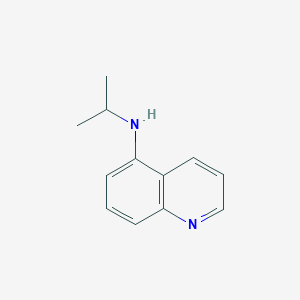
![Ethyl 3-benzoylbicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B13030180.png)

